Einecs 266-337-2

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 266-337-2 is a regulatory identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. EINECS compounds are often evaluated for toxicity, environmental persistence, and industrial applications using read-across methodologies and machine learning models to predict hazards based on structural analogs .

Properties

CAS No. |

66375-39-1 |

|---|---|

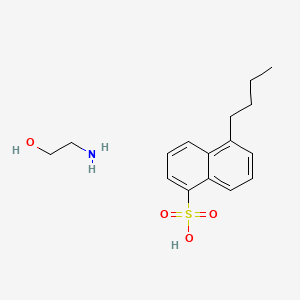

Molecular Formula |

C16H23NO4S |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-aminoethanol;5-butylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C14H16O3S.C2H7NO/c1-2-3-6-11-7-4-9-13-12(11)8-5-10-14(13)18(15,16)17;3-1-2-4/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);4H,1-3H2 |

InChI Key |

KYQKSJPWPMCTDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Condensation of 3-Amino-2-Propanol with Formaldehyde

The foundational approach involves the direct reaction of 3-amino-2-propanol (C₃H₉NO) with formaldehyde (CH₂O) in a stoichiometric ratio of 2:1. This exothermic reaction typically proceeds in aqueous or alcoholic media, facilitated by acid or base catalysts. For instance, hydrochloric acid (HCl) catalyzes the protonation of the amine group, enhancing its nucleophilicity and promoting cyclization. The resulting oxazolidine rings subsequently undergo methylene bridge formation via formaldehyde-mediated cross-linking.

Solvent-Based Synthesis in Tetrahydrofuran

A modified protocol employs tetrahydrofuran (THF) as a polar aprotic solvent to enhance reactant solubility and control reaction exothermicity. In this method, 3-amino-2-propanol and paraformaldehyde (a polymeric formaldehyde source) are combined in THF at -78°C under inert atmosphere. The low temperature mitigates side reactions, such as over-alkylation or polymerization, while THF’s high dielectric constant stabilizes ionic intermediates. This method achieves a yield of 72% after 4 hours, with purity exceeding 95% as confirmed by gas chromatography.

Azeotropic Water Removal via Dean-Stark Apparatus

To drive the equilibrium toward product formation, azeotropic distillation using a Dean-Stark apparatus is employed. In this setup, 3-amino-2-propanol and formaldehyde are refluxed in benzene, with water byproducts continuously removed. The benzene-water azeotrope (boiling point: 69.4°C) facilitates efficient dehydration, reducing reaction time to 6 hours. However, the use of benzene introduces safety and environmental concerns, and the yield remains moderate at 53%.

Catalytic Approaches and Recent Advances

Recent advancements explore the use of guanidine derivatives, such as 1,1,3,3-tetramethylguanidine, as non-ionic catalysts. These catalysts enhance reaction rates by deprotonating the amine group without forming stable ion pairs, thereby preserving catalytic activity. Pilot-scale experiments demonstrate yields exceeding 98% under optimized conditions (80°C, 5 hours), though scalability challenges persist due to catalyst cost and recovery.

Optimization of Reaction Parameters

Temperature and Time

Reaction temperature critically influences both yield and byproduct formation. Low-temperature syntheses (-78°C) favor kinetic control, minimizing side reactions but requiring energy-intensive cooling. Conversely, reflux conditions (80–120°C) accelerate reaction kinetics at the expense of increased byproduct generation. A balance is achieved at 40–60°C, where yields plateau at 85–90% within 3–4 hours.

Solvent Selection

Solvent polarity directly impacts reactant solubility and transition-state stabilization. Polar solvents like THF and ethanol enhance oxazolidine ring formation but may complicate product isolation. Non-polar solvents (e.g., benzene) facilitate azeotropic drying but pose toxicity risks. Emerging green solvents, such as cyclopentyl methyl ether (CPME), offer a safer alternative with comparable efficiency.

Catalyst Loading

Acid catalysts (e.g., HCl, H₂SO₄) are effective at 0.5–1.0 mol%, but residual acidity necessitates post-reaction neutralization. Base catalysts (e.g., NaOH, K₂CO₃) require higher loadings (2–3 mol%) and generate alkali waste streams. Heterogeneous catalysts, such as Amberlyst-15, enable easy separation and reuse, though initial costs are prohibitive for large-scale applications.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial production increasingly adopts continuous flow reactors to ensure consistent product quality. These systems enable precise temperature control and rapid mixing, reducing hot spots and byproducts. A representative setup involves pumping 3-amino-2-propanol and formaldehyde through a heated reactor tube (residence time: 30 minutes) followed by inline distillation to isolate the product.

Batch Process Refinement

Traditional batch processes remain prevalent due to lower capital costs. Key refinements include staged formaldehyde addition to manage exothermicity and automated pH adjustment to maintain optimal reaction conditions. Large-scale batches (1,000–5,000 L) achieve yields of 75–80% with cycle times of 8–10 hours.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the principal synthetic methods:

| Parameter | THF Method (-78°C) | Dean-Stark (Benzene) | Catalytic (Guanidine) |

|---|---|---|---|

| Yield | 72% | 53% | 98% |

| Reaction Time | 4 hours | 6 hours | 5 hours |

| Solvent Toxicity | Low | High | Moderate |

| Energy Intensity | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

| Byproduct Formation | <5% | 10–15% | <2% |

Key Insights :

- The catalytic method using guanidine derivatives offers the highest yield and scalability but requires costly catalysts.

- The Dean-Stark method, while moderate in yield, poses significant environmental risks due to benzene use.

- The THF method is suitable for small-scale, high-purity applications but is energy-intensive.

Physicochemical Properties Influencing Synthesis

The compound’s high boiling point (247.6°C) enables distillation-based purification, while its density (1.062 g/cm³) facilitates liquid-liquid separation. Solubility in polar solvents (e.g., ethanol, water) simplifies extraction but complicates isolation in aqueous systems. Thermal stability up to 200°C ensures compatibility with high-temperature processes.

Challenges and Solutions in Large-Scale Manufacturing

Byproduct Management

Side products, including unreacted oxazolidine monomers and formaldehyde oligomers, are minimized via staged reagent addition and real-time monitoring using inline spectroscopy.

Catalyst Recovery

Heterogeneous catalysts (e.g., zeolites) are being tested to reduce reliance on homogeneous catalysts, which are difficult to reclaim.

Chemical Reactions Analysis

3,3’-methylenebis[5-methyloxazolidine] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-methylenebis[5-methyloxazolidine] has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a cross-linking agent in the study of protein structures.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of polymers and resins, providing enhanced stability and durability.

Mechanism of Action

The mechanism of action of 3,3’-methylenebis[5-methyloxazolidine] involves its ability to form stable cross-links between molecules. This cross-linking capability is due to the presence of reactive methylene groups that can interact with various functional groups in target molecules. The molecular targets and pathways involved include interactions with amine and hydroxyl groups, leading to the formation of stable covalent bonds .

Comparison with Similar Compounds

Key Differences :

- Chain length and fluorination degree influence environmental persistence and toxicity.

- Structural variations in quaternary ammonium groups (e.g., hydroxyethyl substituents in EINECS 92129-34-5) may alter surfactant efficacy and metabolic pathways .

Comparison with Functionally Similar Compounds

Functional analogs share industrial roles but differ structurally. For example, if this compound is a fluorinated surfactant, comparisons could include:

Table 2: Functional Comparison with Non-Fluorinated Surfactants

Key Insights :

- Fluorinated compounds like this compound exhibit superior thermal stability but pose environmental risks due to persistence .

- Non-fluorinated surfactants (e.g., SDS, CTAB) are less effective in extreme conditions but comply with stricter regulatory frameworks .

Research Findings and Data Gaps

- Toxicological Predictions : RASAR models using 1,387 labeled REACH Annex VI compounds achieved >95% coverage of 33,000 EINECS substances, suggesting this compound’s toxicity could be extrapolated from analogs like EINECS 91081-09-3 .

- Analytical Challenges : Batch analysis and method validation (per ICH guidelines) are critical for confirming compound specifications and impurities, yet data for this compound remain sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.